1-(furan-2-ylmethyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole
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Overview
Description
1-(furan-2-ylmethyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole is a useful research compound. Its molecular formula is C18H20N2OS and its molecular weight is 312.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
A novel compound closely related to the specified chemical, synthesized and structurally characterized, demonstrated potential as a non-linear optical (NLO) material due to its high µβ0 value. The synthesis involved spectral techniques and X-ray crystallography, with Density Functional Theory (DFT) confirming the geometry. This compound also exhibited antibacterial and anticancer activities through molecular docking studies, suggesting interactions with biological targets (Anthony et al., 2020).
Molecular Docking and Biological Activities
Research into 1H-imidazole derivatives has highlighted their role as selective thromboxane synthetase inhibitors, contributing to the understanding of their potential therapeutic applications. The distance between functional groups within the molecule was found crucial for optimal activity, underscoring the importance of structural considerations in drug design (Cross et al., 1986).
Antimicrobial and Larvicidal Activities
Imidazole derivatives have been synthesized through various methods, including Mannich base methods, and evaluated for antimicrobial activity. These compounds showed significant potential against both bacterial and fungal strains, with some exhibiting higher activity than standard drugs. This indicates their promise as new antimicrobial agents (Idhayadhulla et al., 2012).
Interaction with Biological Molecules
Studies on palladium(II) complexes of imidazole derivatives have revealed insights into their interactions with human serum albumin, a crucial factor in drug design and delivery. These interactions were characterized using isothermal titration and docking techniques, providing a foundation for understanding how such compounds may behave in biological systems (Moghadam et al., 2016).
Fluorescent Detection and Determination in Biological Media
The development of imidazole-based chemosensors for the detection of Cu(II) ions in aqueous and biological media demonstrates the utility of these compounds in environmental and health-related applications. The selective "turn on−off" fluorescence response underscores the potential for imidazole derivatives in sensitive and selective detection technologies (Suresh et al., 2020).
Future Directions
The future directions for research on “1-(furan-2-ylmethyl)-2-(isopropylthio)-5-(p-tolyl)-1H-imidazole” could include further investigation into its synthesis, structure, and potential applications. Given the complexity of the molecule, it may have interesting chemical or biological properties that could be explored .
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-5-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-13(2)22-18-19-11-17(15-8-6-14(3)7-9-15)20(18)12-16-5-4-10-21-16/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIFOZZYBOKLBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.